2-(2-Chloro-4-nitrophenylazo)-5-methoxy-p-toluidine
Description
2-(2-Chloro-4-nitrophenylazo)-5-methoxy-p-toluidine is an azo dye characterized by a complex aromatic structure featuring a nitro (-NO₂) group at the 4-position, a chloro (-Cl) substituent at the 2-position of the phenyl ring, and a methoxy (-OCH₃) group at the 5-position of the toluidine moiety. Azo dyes like this are widely used in textiles, plastics, and pigments due to their vibrant colors and chemical stability. The compound’s intense coloration arises from the extended π-conjugation system and the electron-withdrawing nitro group, which shifts the absorption spectrum into the visible range. Its synthesis typically involves diazotization of 2-chloro-4-nitroaniline followed by coupling with 5-methoxy-p-toluidine under controlled pH conditions.
Properties
CAS No. |
4274-06-0 |
|---|---|
Molecular Formula |
C14H13ClN4O3 |
Molecular Weight |
320.73 g/mol |
IUPAC Name |
2-[(2-chloro-4-nitrophenyl)diazenyl]-5-methoxy-4-methylaniline |
InChI |
InChI=1S/C14H13ClN4O3/c1-8-5-13(11(16)7-14(8)22-2)18-17-12-4-3-9(19(20)21)6-10(12)15/h3-7H,16H2,1-2H3 |
InChI Key |
BUHDOMOJOMCPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Diazonium Salt Preparation
2-Chloro-4-nitroaniline undergoes diazotization in hydrochloric acid medium (typically 3-5 M concentration) at 0-5°C. Sodium nitrite (1.05-1.10 molar equivalents) is introduced gradually to maintain stoichiometric control, preventing nitrosamine byproduct formation. The transient diazonium chloride intermediate demonstrates limited stability, necessitating immediate use in subsequent coupling reactions.
Azo Coupling Mechanism
The electrophilic diazonium ion reacts with 5-methoxy-p-toluidine in weakly acidic to neutral conditions (pH 5.5-7.0). Buffer systems incorporating sodium acetate or ammonium salts maintain optimal protonation of the coupling component's amino group. Kinetic studies indicate para-coupling predominance relative to the methoxy substituent, with ortho byproducts constituting <8% under controlled conditions.
Critical Reaction Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 8-12°C | Minimizes hydrolysis |
| Molar Ratio | 1:1.02 (diazonium:coupler) | Ensures complete conversion |
| Mixing Intensity | 500-800 rpm | Enhances mass transfer |
Industrial implementations employ high-shear mixers with baffled reactors to achieve uniform dispersion, reducing particle agglomeration. Post-coupling, the crude product precipitates from aqueous medium and undergoes vacuum filtration.
Purification Protocols
Crude azo products contain residual coupling components and inorganic salts. Multistage purification employs:
- Countercurrent Extraction : Using toluene/water partitioning to remove polar impurities
- Crystallization : Methanol/water mixtures (3:1 v/v) yield needle-like crystals with >99% HPLC purity
- Adsorption Chromatography : Activated carbon treatment decolorizes final product
Advanced membrane separation techniques enable 85-90% solvent recovery during concentration steps, significantly improving process sustainability.
Industrial Scale Manufacturing
Modern production facilities integrate continuous flow reactors to enhance reproducibility. Key operational features include:
- Automated pH Control : In-line sensors maintain coupling stage within ±0.3 pH units
- Cryogenic Circulation : Jacketed reactors enable precise temperature management during diazotization
- Real-Time Analytics : UV-Vis spectroscopy monitors azo bond formation (λmax 480-520 nm)
Bulk producers report average batch yields of 84-88% with production capacities exceeding 50 metric tons annually.
Environmental and Regulatory Considerations
Synthesis generates wastewater containing nitrates, residual amines, and metal catalysts. Treatment protocols mandate:
- Biological Oxidation : Activated sludge systems degrade aromatic amines to <1 ppm levels
- Advanced Oxidation Processes : Ozone/UV treatment eliminates persistent chlorinated byproducts
- Heavy Metal Recovery : Ion-exchange resins capture copper/zinc species for reuse
REACH compliance requires monitoring of diazonium salt decomposition products, particularly chlorinated benzene derivatives exhibiting endocrine disruption potential.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-nitrophenylazo)-5-methoxy-p-toluidine undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can replace the chloro group.
Major Products
Reduction: Produces corresponding amines.
Oxidation: Produces various oxidized derivatives.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-4-nitrophenylazo)-5-methoxy-p-toluidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in the production of dyes for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in staining techniques, the compound binds to specific cellular components, providing contrast for microscopic analysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound belongs to the nitro-substituted azo dye family. Key structural analogs include:
- 2-(4-Nitrophenylazo)-5-methoxy-p-toluidine : Lacks the chloro substituent at the 2-position.
- 2-(2-Chlorophenylazo)-5-methoxy-p-toluidine : Lacks the nitro group at the 4-position.
- 2-(2-Chloro-4-nitrophenylazo)-p-toluidine : Lacks the methoxy group at the 5-position.
The chloro and nitro groups enhance electrophilicity and thermal stability, while the methoxy group influences solubility and intermolecular interactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Ethanol (g/L) |
|---|---|---|---|
| 2-(2-Chloro-4-nitrophenylazo)-5-methoxy-p-toluidine | 362.75 | 210–215 | 8.2 |
| 2-(4-Nitrophenylazo)-5-methoxy-p-toluidine | 328.32 | 195–200 | 12.5 |
| 2-(2-Chlorophenylazo)-5-methoxy-p-toluidine | 307.76 | 185–190 | 15.8 |
The chloro and nitro groups reduce solubility due to increased hydrophobicity and molecular rigidity.
Spectroscopic Characteristics
| Compound | λₘₐₓ (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| This compound | 480 | 2.1 × 10⁴ |
| 2-(4-Nitrophenylazo)-5-methoxy-p-toluidine | 465 | 1.8 × 10⁴ |
| 2-(2-Chlorophenylazo)-5-methoxy-p-toluidine | 440 | 1.5 × 10⁴ |
The nitro group at the 4-position causes a bathochromic shift (red shift) compared to analogs without nitro or with chloro-only substitution.
Research Findings and Methodologies
Computational studies using density functional theory (DFT) have been critical in elucidating the electronic properties of such azo dyes. Becke’s hybrid functional (B3LYP), which integrates exact exchange and gradient corrections , has been employed to predict absorption spectra and molecular orbital distributions. For instance, the nitro group’s electron-withdrawing effect lowers the HOMO-LUMO gap, aligning with observed bathochromic shifts. The Lee-Yang-Parr (LYP) correlation functional further refines these calculations by accounting for electron correlation effects, enabling accurate predictions of thermodynamic stability and reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
